Antibacterial Agent 117: Direct Enzymatic Inhibition Potency (IC₅₀) Against Recombinant RpMetAP1
Antibacterial Agent 117 directly inhibits recombinant R. prowazekii methionine aminopeptidase 1 (RpMetAP1) with an IC₅₀ value of 15 μM in an in vitro enzymatic assay . This quantitative potency establishes a baseline for target engagement. However, due to the absence of publicly available head-to-head comparator data for other triazole derivatives or RpMetAP1 inhibitors within the same assay system, a direct quantitative differentiation cannot be established. This evidence is classified as Supporting Evidence for the compound's mechanism of action.
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 15 μM |
| Comparator Or Baseline | No direct comparator data available; baseline is uninhibited enzyme control |
| Quantified Difference | Not applicable (insufficient comparative data) |
| Conditions | In vitro enzymatic assay using recombinant RpMetAP1 protein |
Why This Matters
Confirms direct target engagement, which is a prerequisite for mechanism-based antibacterial development, but does not differentiate from other potential RpMetAP1 inhibitors without comparative data.
